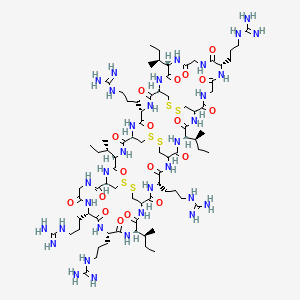
Retrocyclin-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retrocyclin-2 is a cyclic peptide composed of 18 amino acid residues. This compound is part of the θ-defensin family, which is known for its broad-spectrum antimicrobial properties. Cyclic peptides like this compound are characterized by their ring-like structure, which provides them with unique stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retrocyclin-2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through head-to-tail cyclization, which is facilitated by the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of cyclic peptides like this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the SPPS process. The cyclization step can be optimized for large-scale production by using high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Retrocyclin-2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Amino acid derivatives and coupling reagents in anhydrous solvents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Retrocyclin-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Explored as a potential therapeutic agent for treating infections and as a scaffold for drug design.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Retrocyclin-2 exerts its effects by binding to the bacterial membrane, forming a β-sheet structure at the membrane surface. This interaction disrupts the membrane integrity, leading to cell lysis and death. The peptide also targets specific proteins within the bacterial cell, inhibiting their function and further contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Retrocyclin-101: Another θ-defensin with similar antimicrobial properties.
Cyclotides: A family of cyclic peptides with diverse biological activities.
Gramicidin: A linear peptide with antimicrobial properties.
Uniqueness
Retrocyclin-2 is unique due to its specific amino acid sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. These structural features contribute to its stability and potent antimicrobial activity, distinguishing it from other cyclic peptides.
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GICRCICGRRICRCICGR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















